Biotin-PEG4-PFP ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36F5N3O8S/c28-20-21(29)23(31)26(24(32)22(20)30)43-19(37)5-7-39-9-11-41-13-14-42-12-10-40-8-6-33-18(36)4-2-1-3-17-25-16(15-44-17)34-27(38)35-25/h16-17,25H,1-15H2,(H,33,36)(H2,34,35,38)/t16-,17-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWASPEUSWXFTOK-TZPNTHKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36F5N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG4-PFP Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-PFP ester, a key reagent in modern bioconjugation and chemical biology. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in labeling and affinity purification of biomolecules. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, diagnostics, and fundamental life science research.

Chemical Structure and Properties

This compound is a heterobifunctional crosslinker composed of three key moieties: a biotin (B1667282) group for high-affinity binding to streptavidin, a tetra-polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a pentafluorophenyl (PFP) ester for efficient and stable covalent bond formation with primary and secondary amines.

The PFP ester is an amine-reactive functional group that offers greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to higher efficiency in bioconjugation reactions.[1]

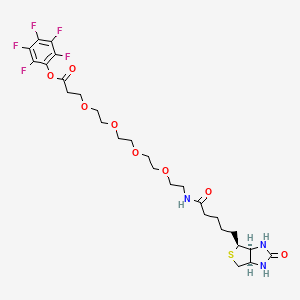

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H36F5N3O8S | [2][3] |

| Molecular Weight | 657.65 g/mol | [2][3] |

| CAS Number | 1334172-58-5 | [2][3] |

| Appearance | White to off-white solid | [2] |

| Purity | >95% (typical) | [4] |

| Solubility | Soluble in DMSO, DMF, Methanol | [4] |

| Storage | Store at -20°C, desiccated | [4] |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in common bioconjugation applications.

Protein Labeling with this compound

This protocol describes the general procedure for labeling proteins with this compound. The molar ratio of the ester to the protein may need to be optimized for specific applications.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis cassette for purification

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a stock concentration of 10-20 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching (Optional): To terminate the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.

-

Characterization: Determine the degree of biotinylation using a HABA assay or a fluorescently-labeled streptavidin binding assay.

References

The Pivotal Role of the PEG4 Spacer in Biotinylation Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and molecular biology, the biotin-streptavidin interaction stands out for its remarkable affinity and specificity, forming the cornerstone of countless detection and purification systems. The efficacy of these systems, however, often hinges on the subtle yet critical architecture of the biotinylation reagent itself. This technical guide delves into the core functions and advantages of incorporating a discrete polyethylene (B3416737) glycol (PEG) spacer, specifically a four-unit PEG (PEG4) chain, into biotinylation reagents. We will explore how this spacer element enhances experimental outcomes by improving solubility, minimizing steric hindrance, and ultimately enabling more efficient and reliable results.

Core Functions and Advantages of the PEG4 Spacer

The PEG4 spacer is a hydrophilic chain of four repeating ethylene (B1197577) glycol units that acts as a flexible arm between the biotin (B1667282) molecule and the reactive group that conjugates it to a target molecule (e.g., a protein, antibody, or nucleic acid). Its inclusion addresses several common challenges in bioconjugation.

-

Enhanced Hydrophilicity and Solubility : Many biomolecules, particularly antibodies and certain proteins, are prone to aggregation when modified with hydrophobic reagents. The inherent hydrophilicity of the PEG spacer is transferred to the biotinylated molecule, significantly increasing its water solubility.[1][2][3][4] This property is crucial for preventing the aggregation of labeled proteins in solution, ensuring they remain functional and accessible for downstream applications.[1][2][3] Reagents like NHS-PEG4-Biotin are readily soluble in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF in many cases.[5]

-

Reduced Steric Hindrance : The biotin binding pocket of streptavidin is located deep within the tetrameric protein. When biotin is directly conjugated to a large macromolecule, the bulk of the molecule can physically block the biotin from efficiently entering this pocket. The PEG4 spacer arm provides spatial separation between the biotin and the labeled molecule, granting the biotin moiety the flexibility and reach to overcome steric hindrance and bind effectively to streptavidin.[4] This extended, flexible connection is critical for ensuring that the strong biotin-streptavidin interaction is not impeded.[4]

-

Minimized Immunogenicity : PEGylation is a well-established technique for reducing the immunogenicity of therapeutic proteins and molecules.[6] The PEG spacer can create a protective hydration shell that may mask immunogenic epitopes on the target molecule, reducing the risk of an immune response in in vivo applications.

-

Membrane Impermeability : For applications such as labeling cell surface proteins, it is crucial that the biotinylation reagent does not permeate the cell membrane and label intracellular proteins. The hydrophilic PEG4 spacer renders reagents like NHS-PEG4-Biotin impermeable to the cell membrane, ensuring specific labeling of the cell surface.[1][7]

Quantitative Data and Reagent Properties

The selection of a biotinylation reagent is guided by its specific physical and chemical properties. The PEG4 spacer imparts distinct characteristics that are summarized below.

| Property | Value / Description | Source(s) |

| Reagent Name | EZ-Link™ NHS-PEG4-Biotin | [1] |

| Molecular Weight | 588.67 Da | [1][5] |

| Spacer Arm Length | 29.0 Å (Angstroms) | [1][3] |

| Aqueous Solubility | ~10 mg/mL | [1] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1][2][5] |

| Target Moiety | Primary Amines (-NH₂) on Lysine residues and N-termini | [2] |

| Reaction pH | 7.0 - 9.0 | [2][5] |

| Binding Affinity (Streptavidin) | Kd ≈ 10-14 to 10-15 M (for the biotin-streptavidin interaction) |

Note: The dissociation constant (Kd) listed is for the fundamental biotin-streptavidin interaction. While the PEG4 spacer is designed to preserve this high-affinity binding by overcoming steric hindrance, studies have shown the avidity for biotinylated macromolecules can be lower than for free biotin.[8] However, the interaction remains exceptionally strong and functionally irreversible for most applications.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for common applications utilizing PEG4-biotinylation reagents.

Visualization of a General Protein Biotinylation Workflow

The following diagram illustrates the fundamental steps involved in labeling a protein with an amine-reactive PEG4-biotin reagent, followed by purification and quantification.

Caption: General workflow for protein biotinylation.

Detailed Protocol 1: Biotinylation of an Antibody (IgG)

This protocol describes the labeling of an IgG antibody with NHS-PEG4-Biotin, a common procedure for preparing antibodies for immunoprecipitation or immunoassays.

A. Materials:

-

IgG antibody (1-10 mg)

-

EZ-Link™ NHS-PEG4-Biotin (e.g., Thermo Scientific No-Weigh™ format, 2 mg microtubes)

-

Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or water for reconstitution

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification

B. Calculations:

-

Determine moles of IgG:

-

moles IgG = (mg IgG) / (MW of IgG)

-

(Use MW ≈ 150,000 g/mol for IgG)

-

-

Determine moles of Biotin Reagent:

-

A 12- to 20-fold molar excess of biotin reagent over the antibody is recommended.[1] For a 2 mg/mL IgG solution, a 20-fold molar excess is a good starting point.

-

moles Biotin = moles IgG * 20

-

-

Calculate Volume of Biotin Stock Solution:

-

Reconstituting one 2 mg microtube of NHS-PEG4-Biotin in 170 µL of water yields a 20 mM stock solution.[9]

-

Volume (µL) = (moles Biotin * 1,000,000) / 20

-

C. Procedure:

-

Prepare the antibody in 0.5-2 mL of PBS at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into PBS using a desalting column or dialysis.[9]

-

Equilibrate the NHS-PEG4-Biotin microtube to room temperature before opening to prevent moisture condensation.[1]

-

Immediately before use, puncture the foil top of the microtube and add 170 µL of ultrapure water to prepare a 20 mM stock solution. Mix thoroughly by pipetting.[7][9] Discard any unused reconstituted reagent.[1]

-

Add the calculated volume of the 20 mM NHS-PEG4-Biotin solution to the antibody solution.[9]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][9]

-

Remove the excess non-reacted biotin reagent using a desalting column appropriate for the sample volume. Follow the manufacturer's instructions for the column.[10]

-

The purified, biotinylated antibody is now ready for use or storage. Store under the same conditions as the original antibody, typically at 4°C for short-term or -20°C for long-term.[10]

Detailed Protocol 2: Cell Surface Biotinylation

This protocol is for labeling proteins on the surface of live cells in suspension, taking advantage of the membrane-impermeable nature of NHS-PEG4-Biotin.

A. Materials:

-

Suspension cells

-

Ice-cold PBS, pH 8.0

-

NHS-PEG4-Biotin

-

Quenching buffer: 100 mM Tris-HCl, pH 8.0

-

Lysis buffer (e.g., RIPA buffer)

B. Procedure:

-

Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[1]

-

Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[1]

-

Prepare a fresh 20 mM stock solution of NHS-PEG4-Biotin as described in the previous protocol.

-

Add the biotin stock solution to the cell suspension to a final concentration of 2 mM.[1]

-

Incubate the reaction for 30 minutes at room temperature. For sensitive cells or to minimize internalization of labeled proteins, the incubation can be performed at 4°C.[1]

-

To stop the reaction, add quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 10-15 minutes on ice.

-

Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.

-

The cells with biotinylated surface proteins are now ready for lysis and subsequent analysis, such as a streptavidin pull-down.

Visualization of a Streptavidin Pull-Down Workflow

This diagram shows the process of using a biotinylated antibody to capture a target antigen from a cell lysate, followed by isolation using streptavidin beads.

Caption: Workflow for a streptavidin pull-down assay.

Detailed Protocol 3: HABA Assay for Biotin Quantification

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotin incorporation onto a protein.[11][12]

A. Principle: HABA dye binds to avidin (B1170675), producing a complex with a distinct absorbance at 500 nm.[13] Biotin has a much higher affinity for avidin and will displace the HABA dye.[11] This displacement causes a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[7][11]

B. Materials:

-

Purified biotinylated protein sample (excess biotin must be removed)

-

Avidin

-

HABA reagent

-

PBS (potassium-free)

-

Spectrophotometer and 1 mL cuvettes

C. Reagent Preparation:

-

HABA/Avidin Solution: Prepare a solution containing both HABA and avidin in PBS according to a commercial kit protocol or a standard laboratory procedure. For example, add 10 mg of avidin and 600 µL of 10 mM HABA to 19.4 mL of PBS. The A500 of this solution should be between 0.9 and 1.3.[9]

D. Procedure (Cuvette Format):

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

-

Measure the absorbance at 500 nm. Record this value as A₅₀₀ (HABA/Avidin) .[9][11]

-

Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[9][11]

-

Wait for the reading to stabilize (approx. 15 seconds) and measure the absorbance at 500 nm again. Record this value as A₅₀₀ (Sample) .[9][11]

-

If the final absorbance is ≤ 0.3, the protein sample is too concentrated in biotin and should be diluted and the assay repeated.[11]

E. Calculation of Biotin-to-Protein Molar Ratio:

-

Calculate the change in absorbance (ΔA₅₀₀):

-

ΔA₅₀₀ = A₅₀₀ (HABA/Avidin) - A₅₀₀ (Sample)

-

-

Calculate the concentration of biotin (mol/L):

-

[Biotin] = ΔA₅₀₀ / (ε_HABA * pathlength)

-

Where ε_HABA (molar extinction coefficient of displaced HABA) ≈ 34,000 M⁻¹cm⁻¹ and pathlength is typically 1 cm.

-

-

Calculate the moles of biotin in the sample added:

-

moles Biotin = [Biotin] * 0.0001 L (since 100 µL was added)

-

-

Calculate the moles of protein added:

-

moles Protein = (Protein conc. in g/L * 0.0001 L) / MW of Protein (g/mol)

-

-

Determine the molar ratio:

-

Molar Ratio = moles Biotin / moles Protein

-

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. goldbio.com [goldbio.com]

- 3. EZ-Link NHS-PEG4-Biotin | LabX.com [labx.com]

- 4. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. fishersci.ie [fishersci.ie]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Biotin-PEG4-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG4-PFP (Pentafluorophenyl) ester in aqueous buffers. Understanding these core characteristics is critical for the successful design and execution of bioconjugation experiments, ensuring reproducible and efficient labeling of proteins, antibodies, and other amine-containing molecules. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations to clarify key processes.

Introduction to Biotin-PEG4-PFP Ester

This compound is a versatile bioconjugation reagent designed for the covalent attachment of biotin (B1667282) to primary and secondary amines on biomolecules. It features three key components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, enabling a wide range of applications in detection, purification, and immobilization.

-

PEG4 (Polyethylene Glycol) Spacer: A short, hydrophilic four-unit polyethylene (B3416737) glycol linker. This spacer enhances the water solubility of the reagent and the resulting biotinylated molecule, and its flexibility minimizes steric hindrance during binding to streptavidin.[1]

-

PFP (Pentafluorophenyl) Ester: An amine-reactive functional group. PFP esters are known for their high reactivity towards primary amines and, notably, their increased resistance to hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters.[2][3] This enhanced stability allows for more efficient conjugation reactions in aqueous environments.[2]

The primary degradation pathway for a PFP ester in an aqueous solution is hydrolysis, which results in the formation of the non-reactive corresponding carboxylic acid and pentafluorophenol.[4] This reaction is accelerated at a higher pH.[4]

Solubility in Aqueous Buffers

The solubility of this compound in aqueous buffers is a balance between the hydrophobic nature of the biotin and PFP ester moieties and the hydrophilic contribution of the PEG4 spacer. While the PEG4 linker is included to improve aqueous solubility, PFP esters are generally more hydrophobic than their NHS ester counterparts.[5]

For practical applications, this compound is typically first dissolved in an anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), to create a concentrated stock solution.[4][6] This stock solution is then added in a small volume to the aqueous reaction buffer containing the biomolecule to be labeled.

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table provides illustrative solubility limits based on the general properties of similar PEGylated biotinylation reagents. Researchers should experimentally determine the solubility for their specific buffer systems.

Table 1: Illustrative Aqueous Solubility of this compound

| Buffer System | pH | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Solubility (mM) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | ~5 | ~7.6 |

| 2-(N-morpholino)ethanesulfonic acid (MES) | 6.0 | 25 | ~8 | ~12.2 |

| Sodium Bicarbonate | 8.5 | 25 | ~4 | ~6.1 |

Note: Data are illustrative and should be confirmed experimentally. Solubility can be influenced by buffer concentration and the presence of other solutes.

Stability in Aqueous Buffers

A key advantage of PFP esters is their enhanced stability against hydrolysis in aqueous solutions compared to NHS esters.[3] This stability is, however, not absolute and is influenced by pH, temperature, and buffer composition. The rate of hydrolysis increases significantly with a rise in pH.[4] For reactions with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal, balancing amine reactivity with ester stability.[4]

It is strongly recommended to prepare solutions of PFP esters immediately before use and to avoid storing stock solutions in aqueous buffers.[4]

The following table presents illustrative stability data for this compound in the form of half-life (t½) at different pH values and temperatures.

Table 2: Illustrative Aqueous Stability (Half-life) of this compound

| Buffer System | pH | Temperature (°C) | Illustrative Half-life (t½) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | Several hours |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | ~ 1-2 hours |

| Sodium Bicarbonate | 8.5 | 25 | < 30 minutes |

| 2-(N-morpholino)ethanesulfonic acid (MES) | 6.0 | 25 | > 8 hours |

Note: Data are illustrative. Actual stability should be determined for the specific experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for determining the aqueous solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the kinetic solubility of this compound in a chosen aqueous buffer using UV-Vis spectrophotometry.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

UV-Vis spectrophotometer and cuvettes

-

Microcentrifuge and tubes

-

Calibrated pipettes

Procedure:

-

Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

-

Create a Standard Curve:

-

Perform serial dilutions of the stock solution in the chosen aqueous buffer to create a series of standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the PFP ester (typically around 260 nm).

-

Plot absorbance versus concentration to generate a standard curve and determine the extinction coefficient.

-

-

Prepare Supersaturated Solutions:

-

Add increasing volumes of the concentrated stock solution to pre-aliquoted volumes of the aqueous buffer in microcentrifuge tubes. The final DMSO concentration should be kept low and constant (e.g., <5%).

-

Vortex the tubes vigorously for 1-2 minutes.

-

-

Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow the solution to reach equilibrium.

-

Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any undissolved precipitate.

-

Measure Soluble Concentration: Carefully collect the supernatant without disturbing the pellet. Measure the absorbance of the supernatant at λmax.

-

Calculate Solubility: Use the standard curve to determine the concentration of the dissolved this compound in the supernatant. The highest concentration measured represents the kinetic solubility under those conditions.

Protocol for Determining Aqueous Stability (Hydrolysis Rate)

This protocol describes a method to monitor the hydrolytic stability of this compound in a given buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

-

Quenching solution (e.g., mobile phase or a low pH buffer)

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM) immediately before use.[3]

-

Initiate Hydrolysis:

-

Bring the aqueous buffer of interest to the desired temperature (e.g., 25°C).

-

Add a small aliquot of the PFP ester stock solution to the buffer to achieve a known final concentration (e.g., 1 mM).[3] Mix quickly.

-

-

Time-Point Sampling:

-

Immediately inject a sample (t=0) into the HPLC system.[3]

-

At regular time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the hydrolysis by diluting the aliquot into the quenching solution.

-

-

HPLC Analysis:

-

Analyze each time-point sample by reverse-phase HPLC.

-

Monitor the disappearance of the this compound peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance (e.g., 260 nm).

-

-

Data Analysis:

-

Integrate the peak area of the remaining this compound at each time point.

-

Plot the natural logarithm of the peak area (ln[Area]) versus time.

-

The slope of this plot will be the negative of the pseudo-first-order rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Application: Biotinylation of a Primary Amine

The enhanced stability of the PFP ester allows for efficient labeling of primary amines on biomolecules under aqueous conditions. The general reaction involves the nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol.

Conclusion

This compound offers a valuable tool for bioconjugation, providing a balance of reactivity and enhanced stability in aqueous environments. While it is necessary to initially dissolve the reagent in an organic solvent, its improved resistance to hydrolysis compared to NHS esters allows for more efficient and reproducible labeling of amine-containing biomolecules. For optimal results, researchers should empirically determine the solubility and stability of this compound under their specific experimental conditions using the protocols outlined in this guide. This will ensure the highest quality of biotinylated products for downstream applications.

References

An In-depth Technical Guide to Amine-Reactive Crosslinkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine-Reactive Bioconjugation

Bioconjugation is the chemical technique of covalently linking two or more molecules, where at least one is a biomolecule, to create a stable conjugate. Amine-reactive crosslinkers are a class of reagents designed to form covalent bonds with primary amines (-NH2), which are abundantly available on the surface of proteins and peptides. These primary amines are located at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. The high prevalence and accessibility of these amine groups make them a frequent target for bioconjugation.

The fundamental principle of amine-reactive crosslinking is based on an electrophilic-nucleophilic interaction. The amine group functions as a nucleophile, attacking an electrophilic group on the crosslinker to establish a stable covalent bond. This strategy is broadly utilized for a variety of applications, including:

-

Protein-protein interaction studies: To identify and characterize interacting proteins.

-

Antibody-drug conjugates (ADCs): To attach cytotoxic drugs to antibodies for targeted cancer therapy.

-

Immobilization of biomolecules: For use in biosensors, microarrays, and diagnostic platforms.

-

Biomaterial and tissue engineering: To modify and functionalize polymers, hydrogels, and scaffolds.

Types of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be classified based on their reactive groups, the characteristics of their spacer arms, and their functionality (homobifunctional or heterobifunctional).

Reactivity Towards Amines

The most prevalent amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters, imidoesters, isothiocyanates, and aldehydes.

-

N-Hydroxysuccinimide (NHS) Esters: These are the most extensively used amine-reactive crosslinkers due to their high reactivity and their ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0). A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH. To minimize this, reactions are often carried out in non-amine-containing buffers such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.

-

Imidoesters: These crosslinkers react with primary amines at an alkaline pH (typically pH 8-10) to form amidine bonds. A key characteristic of imidoesters is that they preserve the positive charge of the original amine group, which can be crucial for maintaining the native structure and function of the protein.

-

Isothiocyanates: These compounds react with primary amines to form stable thiourea (B124793) linkages. They are often used in the preparation of fluorescently labeled proteins.

-

Aldehydes: Aldehyde-containing crosslinkers react with primary amines to form Schiff bases (imines), which can then be reduced to stable secondary amines using a reducing agent like sodium cyanoborohydride.

Spacer Arm Characteristics

The spacer arm of a crosslinker connects the reactive groups. Its properties, such as length, cleavability, and solubility, are critical for the functionality of the resulting conjugate.

-

Cleavable vs. Non-Cleavable:

-

Cleavable crosslinkers contain a bond that can be broken under specific conditions (e.g., reduction of a disulfide bond). This is useful for applications where the release of the conjugated molecules is desired.

-

Non-cleavable crosslinkers form a permanent, stable link between the conjugated molecules. They are ideal for applications where the long-term integrity of the conjugate is essential.

-

-

Solubility and Cell Membrane Permeability: The solubility of a crosslinker is influenced by its chemical structure. Some crosslinkers are modified with sulfonate groups (Sulfo-NHS esters) to increase their water solubility and make them membrane-impermeable, which is advantageous for cell surface labeling.

Quantitative Data on Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is guided by several factors, including the desired reaction rate and the stability of the resulting bond. The following tables summarize the properties and reaction conditions of common amine-reactive crosslinkers.

Table 1: Common Homobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Key Features |

| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | No | Membrane permeable, widely used for protein interaction studies. |

| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Yes | Membrane impermeable, ideal for cell surface crosslinking. |

| DSG (Disuccinimidyl glutarate) | NHS Ester | 7.7 | No | No | Shorter spacer arm than DSS. |

| DSP (Dithiobis(succinimidyl propionate)) | NHS Ester | 12.0 | Yes (Disulfide) | No | Thiol-cleavable, useful for identifying interacting proteins. |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS Ester | 12.0 | Yes (Disulfide) | Yes | Water-soluble and thiol-cleavable. |

Table 2: Common Heterobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Reactive Group 1 (Amine-Reactive) | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Key Features |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide | 8.3 | No | No | Reacts with amines and sulfhydryls, commonly used in ADC development. |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS Ester | Maleimide | 8.3 | No | Yes | Water-soluble version of SMCC. |

| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Pyridyldithiol | 6.8 | Yes (Disulfide) | No | Reacts with amines and sulfhydryls, cleavable by reducing agents. |

| Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) | Sulfo-NHS Ester | Pyridyldithiol | 9.6 | Yes (Disulfide) | Yes | Water-soluble with a longer spacer arm than SPDP. |

Table 3: Recommended Reaction Conditions for NHS Ester Labeling

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | The optimal pH for the reaction is between 8.3 and 8.5. At lower pH values, the amine group is protonated, and the reaction rate is significantly reduced. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction. |

| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester. |

| Temperature | Room temperature or 4°C | Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C. |

| Molar Excess of NHS Ester | 5-20 fold | The optimal molar excess depends on the protein and the desired degree of labeling and should be determined empirically. |

| Protein Concentration | 1-10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency. |

Experimental Protocols

The following are generalized protocols for common bioconjugation applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol describes a general procedure for labeling a protein with an NHS ester of a reporter molecule (e.g., fluorescent dye, biotin).

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS ester of the desired label

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., gel filtration, desalting)

Procedure:

-

Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

-

NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add the desired molar excess of the NHS ester solution to the protein solution. Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If using a light-sensitive label, protect the reaction from light.

-

Quenching the Reaction (Optional): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purification: Purify the conjugate to remove unreacted label and byproducts using a suitable chromatography method.

Protocol 2: Homobifunctional Crosslinking for Protein Interaction Analysis

This protocol is suitable for identifying protein-protein interactions using a homobifunctional crosslinker like BS3.

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5

-

Homobifunctional amine-reactive crosslinker (e.g., BS3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE analysis reagents

Procedure:

-

Reaction Setup: Combine the protein sample with the crosslinker in the reaction buffer. The final concentration of the crosslinker will need to be optimized.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Quenching: Add the quenching buffer to stop the crosslinking reaction.

-

Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting or mass spectrometry to identify interacting proteins.

Protocol 3: Two-Step Heterobifunctional Crosslinking for Antibody-Drug Conjugation (ADC)

This protocol provides a general guide for creating antibody-drug conjugates (ADCs) using a heterobifunctional crosslinker like Sulfo-SMCC.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Heterobifunctional crosslinker (e.g., Sulfo-SMCC)

-

Thiol-containing drug

-

Purification columns (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Modification: a. React the antibody with the NHS-ester end of the crosslinker for 30-60 minutes at room temperature. b. Remove the excess crosslinker using a desalting column.

-

Drug Conjugation: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.

-

Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.

Protocol 4: Protein Immobilization on a Surface

This protocol describes the immobilization of a protein onto an amine-reactive surface.

Materials:

-

Amine-reactive surface (e.g., NHS-ester coated plate)

-

Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., 1 M ethanolamine (B43304) or 100 mM glycine)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Protein Incubation: Add the protein solution to the amine-reactive surface and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the surface several times with a wash buffer to remove unbound protein.

-

Blocking: Add the blocking buffer and incubate for 30 minutes to deactivate any remaining reactive sites.

-

Final Washing: Wash the surface again with the wash buffer. The surface is now ready for use in downstream applications.

Visualizations

Biotin-PEG4-PFP ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG4-PFP ester, a key reagent in modern bioconjugation and targeted therapeutics development. It covers the fundamental molecular properties, detailed experimental protocols for its application, and visual representations of relevant workflows and biological pathways.

Core Molecular Attributes

This compound is a specialized chemical tool designed for the covalent attachment of biotin (B1667282) to other molecules. It features a biotin moiety for high-affinity binding to streptavidin and avidin (B1170675), a hydrophilic tetra-polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a pentafluorophenyl (PFP) ester as a reactive group for forming stable amide bonds with primary and secondary amines.

The quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C27H36F5N3O8S |

| Molecular Weight | 657.65 g/mol |

| CAS Number | 1334172-58-5 |

| Purity | Typically >96% |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Applications in Research and Drug Development

This compound is primarily utilized as a biotinylation reagent and a linker in the synthesis of more complex biomolecules.[] Its applications span various fields, including:

-

Antibody-Drug Conjugates (ADCs): The PFP ester allows for the conjugation of the biotin-PEG linker to antibodies.[2][3][4] This can be a step in the multi-stage assembly of an ADC, where the biotin provides a handle for purification or the attachment of other functional components.

-

Targeted Drug Delivery: By incorporating a biotin tag, therapeutic agents can be targeted to cells or tissues that have been pre-targeted with avidin or streptavidin conjugates.[] The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, making it an excellent tool for this purpose.

-

Immunoassays: Biotinylating antibodies or other proteins with this compound is a common strategy to enhance the sensitivity of detection assays such as ELISA. The PEG spacer helps to distance the biotin from the protein, improving its accessibility to streptavidin-enzyme conjugates.

-

PROTACs and Molecular Glues: As a bifunctional linker, derivatives of this compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other small molecules designed to induce protein degradation.

-

Cell Surface Labeling and Affinity Purification: The reagent can be used to label cell surface proteins that have accessible amine groups.[] The attached biotin then allows for the isolation and purification of these proteins from complex mixtures using streptavidin-coated beads.[]

Experimental Protocols

The following is a detailed protocol for the biotinylation of a protein (e.g., an antibody) using this compound. This protocol is based on the general principles of amine-reactive crosslinking and should be optimized for each specific application.

Materials:

-

This compound

-

Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Protein Solution:

-

Ensure the protein solution is free of amine-containing buffers (like Tris or glycine) and stabilizers (like BSA). If necessary, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.

-

Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

-

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. For example, to make a 10 mM solution, dissolve 6.58 mg of the reagent in 1 mL of anhydrous DMSO.

-

-

Biotinylation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point for optimization is a 10- to 40-fold molar excess of the biotin reagent over the protein.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess PFP ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove the excess, non-reacted this compound and quenching buffer byproducts using a desalting column or by dialyzing the reaction mixture against PBS.

-

-

Characterization and Storage:

-

Determine the degree of biotinylation using a HABA assay or a similar method.

-

Confirm the integrity and activity of the biotinylated protein using appropriate assays (e.g., SDS-PAGE, binding assays).

-

Store the purified biotinylated protein under the same conditions as the original, unlabeled protein.

-

Visualizing Workflows and Pathways

Biotinylation and Purification Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound and subsequent purification.

Targeting the STAT3 Signaling Pathway

Biotin-PEG4 linkers have been used to create prodrugs that target specific signaling pathways in cancer cells. For instance, a prodrug designed to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) pathway can be synthesized using a biotin-PEG4 linker. The biotin moiety can enhance uptake in cancer cells that overexpress biotin transporters. The following diagram depicts a simplified STAT3 signaling pathway and indicates the point of inhibition by such a conjugate.

References

Methodological & Application

Application Note: Protocol for Labeling Antibodies with Biotin-PEG4-PFP Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein, antibody, or nucleic acid.[1][2] This technique is a cornerstone in modern life sciences research, primarily due to the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M).[1][3][4] This high-affinity bond allows for robust and sensitive detection and purification of target molecules.[3][5]

This protocol details the use of Biotin-PEG4-PFP (Pentafluorophenyl) ester for labeling antibodies. The PFP ester is a highly reactive amine-reactive group, often more reactive than the common N-hydroxysuccinimide (NHS) ester, and can react with both primary and secondary amines.[6] The integrated Polyethylene Glycol (PEG) spacer arm (PEG4) serves multiple crucial functions: it increases the water solubility of the reagent and the resulting conjugate, reduces aggregation of the labeled antibody, and minimizes steric hindrance, thereby facilitating the interaction between the biotin tag and streptavidin.[7][8][9]

The resulting biotinylated antibody retains its biological activity and can be used in a wide array of applications, including ELISA, Western blotting, immunohistochemistry (IHC), flow cytometry, and affinity purification.[1][3][5]

Principle of the Reaction

The biotinylation reaction occurs when the amine-reactive PFP ester of the Biotin-PEG4-PFP reagent reacts with nucleophilic amino groups on the antibody. These primary amines are predominantly found on the side chains of lysine (B10760008) (K) residues and the N-terminus of the polypeptide chains.[3][9][10] The reaction, typically performed in a buffer with a pH of 7.2-9.0, results in the formation of a stable, covalent amide bond, releasing PFP as a byproduct.[9][10]

Caption: Chemical reaction of antibody amine groups with this compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for labeling an antibody with this compound.

3.1. Required Materials and Reagents

-

Antibody to be labeled (in an amine-free buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine, as they compete with the antibody for reaction with the PFP ester.[7][8][9]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.0[3]

-

Purification: Desalting columns (e.g., Zeba Spin Desalting Columns) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).[8][9]

-

Low-protein-binding microcentrifuge tubes[11]

3.2. Step 1: Antibody Preparation

-

If the antibody solution contains amine-based buffers (e.g., Tris, glycine) or stabilizers like BSA, it must be purified first.[12] Dialyze the antibody against the Reaction Buffer (PBS, pH 7.2-8.0) extensively.

-

Adjust the concentration of the antibody to 1-10 mg/mL in the Reaction Buffer.[8][9] For optimal labeling, a concentration of at least 2 mg/mL is recommended.[10]

3.3. Step 2: Preparation of Biotin Reagent Stock Solution

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]

-

Immediately before use, prepare a 10-20 mM stock solution of the biotin reagent by dissolving it in anhydrous DMSO or DMF.[3][9] For example, to make a 20 mM solution from a 2 mg microtube of NHS-PEG4-Biotin (MW ~588.67), add 170 µL of solvent.[8]

-

Note: The PFP-ester moiety is moisture-sensitive and hydrolyzes over time.[9] Do not prepare stock solutions for long-term storage. Discard any unused reconstituted reagent.[7][8]

3.4. Step 3: Biotinylation Reaction

-

The extent of biotinylation depends on the antibody concentration and the molar excess of the biotin reagent. Use a greater molar excess for dilute protein solutions.[7][9]

-

Calculate the required volume of the biotin reagent stock solution to add to the antibody solution based on the desired molar ratio. A typical starting point is a 20-fold molar excess.[10]

-

Calculation Example: For 1 mL of a 2 mg/mL IgG solution (MW ≈ 150,000 g/mol ):

-

Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol

-

Moles of Biotin needed (20x excess) = 20 * 1.33 x 10⁻⁸ mol = 2.66 x 10⁻⁷ mol

-

Volume of 20 mM Biotin stock = (2.66 x 10⁻⁷ mol) / (0.020 mol/L) = 1.33 x 10⁻⁵ L = 13.3 µL

-

-

-

Add the calculated volume of the biotin reagent to the antibody solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]

3.5. Step 4: Quenching the Reaction

-

To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).[3]

-

Incubate for an additional 15-30 minutes at room temperature.[3]

3.6. Step 5: Purification of Biotinylated Antibody

-

Remove the excess, non-reacted biotin reagent and reaction byproducts using a desalting column or by dialysis against PBS.[3][9] This step is critical to prevent interference from free biotin in downstream applications.

-

Follow the manufacturer's instructions for the chosen purification method. For desalting columns, this typically involves centrifugation to separate the larger labeled antibody from the smaller biotin molecules.[10]

-

Measure the concentration of the purified biotinylated antibody using UV absorbance at 280 nm.[3]

3.7. Step 6: Storage of Labeled Antibody

-

For short-term storage (1-2 weeks), keep the antibody at 4°C.[11]

-

For long-term storage, add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) if desired, aliquot the antibody into single-use, low-protein-binding tubes, and store at -20°C or -80°C.[3][11][13][14]

-

Crucially, avoid repeated freeze-thaw cycles , which can denature the antibody and reduce its efficacy.[11][13]

-

Biotinylated antibodies should be stored in dark vials or wrapped in foil to protect them from light.[11][15]

Data Presentation: Quantitative Parameters

The success of biotinylation is dependent on carefully controlled reaction parameters. The tables below summarize key quantitative data for optimizing the protocol.

Table 1: Recommended Molar Excess of this compound

| Antibody Concentration | Recommended Molar Excess (Biotin:Antibody) | Expected Degree of Labeling (Biotin/Ab) |

|---|---|---|

| 1 mg/mL | 20-30 fold[9] | 3 - 6 |

| 2 mg/mL | ≥20 fold[7] | 4 - 6[8] |

| 5 mg/mL | ≥10 fold[9] | 3 - 6 |

| 10 mg/mL | ≥12 fold[7] | 3 - 5[7] |

Table 2: Summary of Key Experimental Parameters

| Parameter | Recommended Condition | Notes |

|---|---|---|

| Reaction pH | 7.2 - 9.0 | Higher pH increases reaction speed.[7] Amine-free buffers are essential.[7][8][9] |

| Reaction Temperature | Room Temperature or 4°C (on ice) | Room temperature is faster; 4°C may be gentler on sensitive proteins. |

| Reaction Time | 30 - 60 minutes (RT) or 2 hours (4°C)[8][9] | Longer incubation does not typically harm the reaction.[8] |

| Quenching Agent | 1 M Tris or Glycine | Added to a final concentration of 50-100 mM.[3] |

Visualizations: Workflows and Pathways

Caption: Experimental workflow for antibody biotinylation.

References

- 1. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 2. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]

- 3. sinobiological.com [sinobiological.com]

- 4. akadeum.com [akadeum.com]

- 5. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. goldbio.com [goldbio.com]

- 10. broadpharm.com [broadpharm.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. sysy.com [sysy.com]

- 15. drexel.edu [drexel.edu]

Optimizing Biotin-PEG4-PFP Ester Conjugation: A Guide to Reaction Buffer Conditions

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise control of reaction conditions is paramount to achieving optimal yields and preserving the biological activity of target molecules. This document provides a detailed guide to the optimal reaction buffer conditions for the conjugation of Biotin-PEG4-PFP ester to amine-containing molecules, such as proteins, peptides, and antibodies.

Pentafluorophenyl (PFP) esters are a class of amine-reactive chemical crosslinkers favored for their high reactivity and increased stability against hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts.[1][2][3][4] This enhanced stability often translates to more efficient and reproducible conjugation reactions.[1][3][4][5] The this compound combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) or streptavidin with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which can improve the solubility and reduce aggregation of the resulting conjugate.[6]

Key Parameters for Optimal Conjugation

The success of the biotinylation reaction hinges on several critical parameters of the reaction buffer and overall experimental setup. These are summarized in the table below.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| pH | 7.2 - 8.5 | The reaction involves the nucleophilic attack of a primary amine on the PFP ester.[6][7] At physiological to slightly basic pH, the primary amino groups (e.g., on lysine (B10760008) residues) are sufficiently deprotonated and thus more nucleophilic, driving the reaction forward.[8] While higher pH increases amine reactivity, it also accelerates the hydrolysis of the PFP ester, which is a competing reaction.[9][10][11] The optimal pH strikes a balance between these two effects.[5][10] |

| Buffer Composition | Amine-free buffers | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester, significantly reducing conjugation efficiency.[1][3][4][12] |

| - Phosphate-Buffered Saline (PBS) | A commonly used and effective buffer. A typical formulation is 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4.[1][12] | |

| - Borate Buffer | An alternative amine-free buffer suitable for this conjugation.[5][6] | |

| - Carbonate/Bicarbonate Buffer | Can be used to maintain a slightly more basic pH within the optimal range.[5][6][8] A 100 mM sodium carbonate buffer at pH 8.5 is a specific example.[8] | |

| - HEPES Buffer | Another suitable non-amine-containing buffer option.[5][6] | |

| PFP Ester Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | This compound is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use.[1][3][4][10] This stock solution is then added to the aqueous reaction buffer containing the target molecule. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.[1][3][4][10] |

| Molar Ratio | 2:1 to 50:1 (PFP ester : Amine) | The optimal molar excess of the PFP ester over the amine-containing molecule depends on the concentration of the target molecule and the desired degree of labeling.[5][6] For more dilute protein solutions, a higher molar excess is generally required.[6] Empirical testing is often necessary to determine the ideal ratio for a specific application.[9] |

| Reaction Temperature | Room temperature (20-25°C) or 4°C | The reaction can proceed efficiently at room temperature for 1-4 hours.[5] For sensitive biomolecules, performing the reaction overnight at 4°C may be preferable to minimize potential degradation.[5] |

| Quenching Agent | Tris buffer | To stop the reaction, a buffer containing a high concentration of primary amines, such as Tris, can be added.[5] The Tris molecules will react with and consume any remaining unreacted PFP ester. |

Experimental Workflow for Biotinylation

The following diagram illustrates a typical workflow for the biotinylation of a protein with this compound.

Detailed Protocol for Protein Biotinylation

This protocol provides a general procedure for the biotinylation of a generic IgG antibody. Optimization may be required for different proteins and applications.

Materials:

-

This compound

-

IgG or other amine-containing protein

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution:

-

Prepare the this compound Solution:

-

Initiate the Conjugation Reaction:

-

Quench the Reaction (Optional):

-

Purify the Biotinylated Protein:

-

Characterize the Conjugate:

-

Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4]

-

Further characterization can be performed using techniques like SDS-PAGE, mass spectrometry, or functional assays relevant to the protein of interest.

-

Reaction Mechanism

The underlying chemistry of the conjugation is a nucleophilic acyl substitution. The deprotonated primary amine of the protein acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a leaving group.

By carefully controlling the reaction buffer conditions as outlined in this guide, researchers can achieve efficient and reproducible biotinylation of their target molecules, paving the way for successful downstream applications in areas such as immunoassays, affinity purification, and targeted drug delivery.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 3. broadpharm.com [broadpharm.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. precisepeg.com [precisepeg.com]

- 6. goldbio.com [goldbio.com]

- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Efficient Labeling with Biotin-PEG4-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient labeling of proteins and other amine-containing molecules using Biotin-PEG4-PFP ester. The protocols outlined below are designed to ensure optimal conjugation, yielding biotinylated molecules suitable for a wide range of applications, including immunoassays, affinity purification, and drug targeting.

Introduction

This compound is a high-performance biotinylation reagent designed for the covalent labeling of primary and secondary amines in proteins, peptides, and other biomolecules. The pentafluorophenyl (PFP) ester is a highly reactive functional group that offers greater stability to hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, resulting in more efficient and reproducible labeling reactions.[1][2][3][4][5] The polyethylene (B3416737) glycol (PEG) spacer arm (PEG4) is hydrophilic, which helps to reduce aggregation of the labeled protein and minimizes steric hindrance, thereby improving the accessibility of the biotin (B1667282) moiety for binding to avidin (B1170675) or streptavidin.[6][7]

Proper calculation of the molar excess of the biotinylation reagent is critical for achieving the desired degree of labeling without compromising the biological activity of the target molecule.[8][9] This document provides a systematic approach to optimizing the molar coupling ratio (MCR) of this compound to your target molecule.

Key Experimental Considerations

Several factors influence the efficiency of the biotinylation reaction. Careful consideration of these parameters is essential for reproducible results.

-

Reaction Buffer: The choice of buffer is critical. Amine-free buffers, such as phosphate-buffered saline (PBS) at a pH between 7.0 and 8.5, are recommended.[2][8][10] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the PFP ester and should be avoided.[2][4][10]

-

Protein Concentration: The concentration of the target protein can affect the labeling efficiency. A protein concentration of 1-10 mg/mL is a common starting point.[8][11]

-

Reagent Preparation: this compound is moisture-sensitive.[2][4] It should be dissolved in an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), immediately before use.[1][2][4] Do not prepare aqueous stock solutions for storage.[2][4][10]

-

Reaction Time and Temperature: The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2][3][4][12] Longer incubation times at lower temperatures may be beneficial for sensitive proteins.

-

Removal of Excess Reagent: After the reaction, it is crucial to remove any unreacted biotinylation reagent to prevent interference in downstream applications. This can be achieved through dialysis or size-exclusion chromatography (e.g., desalting columns).[2][4][10][11]

Calculating Molar Excess of this compound

The optimal molar coupling ratio (MCR), the molar excess of biotin reagent to the protein, is application-dependent and should be determined empirically. A higher MCR will result in a higher degree of labeling, which may be desirable for signal amplification but could potentially inactivate the protein.[8][10]

General Recommendations for Molar Coupling Ratios:

| Target Molecule | Protein Concentration | Recommended Starting MCR (Biotin:Protein) | Notes |

| Antibodies (e.g., IgG) | 1-2 mg/mL | 20:1 to 40:1 | A good starting point for many applications.[8] |

| Antibodies (e.g., IgG) | > 5 mg/mL | 10:1 to 20:1 | Higher protein concentrations may require a lower MCR.[8] |

| Other Proteins | 1-5 mg/mL | 10:1 to 30:1 | Optimization is critical. Start with a lower MCR and increase as needed. |

| Peptides | Dependent on sequence | 2:1 to 10:1 | Depends on the number of available primary amines. |

Calculation Example:

To label 1 mL of a 2 mg/mL solution of an antibody (IgG, Molecular Weight ≈ 150,000 g/mol ) with a 20-fold molar excess of this compound (Molecular Weight ≈ 580 g/mol ):

-

Calculate moles of IgG: (2 mg/mL) / (150,000,000 mg/mol) = 1.33 x 10-8 mol/mL = 13.3 nmol

-

Calculate moles of this compound needed: 13.3 nmol IgG * 20 (MCR) = 266 nmol

-

Calculate mass of this compound needed: 266 x 10-9 mol * 580,000,000 mg/mol = 0.154 mg

-

Prepare a stock solution of the biotin reagent: Dissolve a known amount of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg in 100 µL of DMSO to get a 10 mg/mL solution (approximately 17.2 mM).

-

Calculate the volume of stock solution to add: (0.154 mg) / (10 mg/mL) = 0.0154 mL = 15.4 µL

Experimental Protocols

Protocol 1: Biotinylation of an Antibody

This protocol provides a general procedure for the biotinylation of an antibody, such as IgG.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette

-

Reaction tubes

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[2][10]

-

Prepare the antibody solution in an amine-free buffer. If the antibody is in a buffer containing amines, perform a buffer exchange using a desalting column or dialysis.[2][10]

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a convenient stock concentration (e.g., 10 mg/mL).[1][2]

-

Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[2][7]

-

Remove the excess, unreacted this compound using a desalting column or by dialyzing against PBS.[2][10]

-

Determine the degree of biotinylation using a HABA assay or a fluorescence-based method.[13][14]

-

Store the biotinylated antibody under conditions appropriate for the unmodified antibody.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the number of biotin molecules incorporated per protein molecule.[13][14][15][16]

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (with excess biotin removed)

-

Unlabeled protein (for blank)

-

Spectrophotometer

-

Cuvettes or 96-well plate

Procedure (Cuvette Format):

-

Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

-

Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[16]

-

Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approximately 5 minutes).[16]

-

Measure the absorbance at 500 nm (A500 Sample).[16]

-

Calculate the moles of biotin per mole of protein using the manufacturer's provided formula, which is based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.[15][16]

Visualizations

Caption: Chemical reaction of this compound with a protein.

Caption: Workflow for biotinylating and purifying a protein.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. broadpharm.com [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. vectorlabs.com [vectorlabs.com]

- 7. goldbio.com [goldbio.com]

- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. sartorius.com [sartorius.com]

- 12. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]

- 13. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

Applications of Biotin-PEG4-PFP Ester in Affinity Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Biotin-PEG4-PFP ester in affinity chromatography. This reagent is a highly efficient tool for the biotinylation of proteins and other biomolecules, enabling their subsequent purification and analysis.

Application Notes

Principle of the Method

The use of this compound in affinity chromatography is based on a two-step process:

-

Biotinylation of the Target Molecule: The pentafluorophenyl (PFP) ester group of the reagent reacts with primary and secondary amines on the target molecule (e.g., a protein of interest) to form a stable amide bond. This covalently attaches a biotin (B1667282) molecule, linked by a PEG4 spacer, to the target.

-

Affinity Purification: The biotinylated molecule is then captured by a solid support matrix (e.g., agarose (B213101) or magnetic beads) that is functionalized with streptavidin. The extremely high affinity and specificity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) ensures efficient and selective binding of the target molecule.[1] Unbound molecules are washed away, and the purified biotinylated molecule can then be eluted.

Key Features and Advantages of this compound

-

High Reactivity and Efficiency: The PFP ester is more reactive than the commonly used N-hydroxysuccinimide (NHS) ester and is less susceptible to hydrolysis in aqueous solutions, leading to more efficient labeling reactions.[2][3]

-

Amine Specificity: The PFP ester specifically targets primary and secondary amines, which are abundant in proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus), allowing for straightforward conjugation.[2]

-

PEG4 Spacer Arm: The polyethylene (B3416737) glycol (PEG) spacer arm is hydrophilic, which increases the solubility of the biotinylated molecule and reduces aggregation.[4] The length of the spacer also minimizes steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin.[4]

-

Strong and Specific Binding: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, which allows for stringent wash conditions to remove non-specifically bound contaminants, resulting in high purity of the isolated molecule.[1]

Applications in Research and Drug Development

-

Purification of Recombinant Proteins and Antibodies: This method is widely used to purify biotinylated proteins and antibodies from complex mixtures such as cell lysates or culture supernatants.

-

Studying Protein-Protein Interactions: By biotinylating a "bait" protein, researchers can capture its interacting "prey" proteins from a cell lysate. The entire complex is purified on a streptavidin resin, and the interacting partners can be identified by techniques like mass spectrometry. This is a cornerstone of techniques like BioID (proximity-dependent biotin identification).[5][6]

-

Cell Surface Protein Labeling: The hydrophilicity of the PEG spacer makes the reagent membrane-impermeable, allowing for the specific labeling and subsequent isolation of extracellular proteins.

-

Immobilization of Biomolecules: Biotinylated molecules can be immobilized on streptavidin-coated surfaces for use in various assays, such as ELISAs or surface plasmon resonance (SPR).

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters relevant to the use of this compound and subsequent affinity chromatography.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 657.65 g/mol | [4][7][8][9] |

| Purity | >96% | [7] |

| Molecular Formula | C₂₇H₃₆F₅N₃O₈S | [7][8][9] |

| PEG Spacer Length | 16 atoms (19.2 Å) | [4] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [2] |

Table 2: Typical Binding Capacities of Streptavidin Resins

| Resin Type | Target Molecule | Binding Capacity | Reference |

| Streptavidin Agarose Resin | Free Biotin | >120 nmol/mL of resin | [10] |

| Streptavidin Sepharose HP | Free Biotin | >300 nmol/mL of medium | [11] |

| Streptavidin Sepharose HP | Biotinylated BSA | 6 mg/mL of medium | [11] |

| Streptavidin Plus UltraLink Resin | Biotinylated BSA | ≥4 mg/mL of resin | [12] |

| Streptavidin Magnetic Beads | Biotinylated IgG | ≥30 µg/mg of beads | [12] |

Note: Binding capacity can be influenced by the size of the biotinylated molecule, with larger molecules resulting in a lower effective binding capacity due to steric hindrance.[13]

Table 3: Comparison of Elution Buffers

| Elution Condition | Description | Efficiency | Impact on Protein | Reference |

| 8 M Guanidine•HCl, pH 1.5 | Harsh denaturant | High | Denatures protein and resin | [14] |

| 0.1 M Glycine•HCl, pH 2.5-2.8 | Low pH | Moderate to High | Can cause denaturation | [10] |

| 2% SDS, 25-30 mM Biotin, 95°C | Detergent, heat, and competition | 40-60% | Denaturing | |

| 2 mM Biotin in 1X PBS | Competitive elution (for monomeric avidin) | High | Mild, preserves protein function | [14] |

| 50 mM Ammonium Acetate, 0.5 M NaCl, pH 4.0 | For iminobiotinylated molecules | High | Mild |

Experimental Protocols

Protocol 1: Biotinylation of an Antibody (IgG)

This protocol describes a general procedure for biotinylating an IgG antibody using this compound. The molar ratio of the biotinylation reagent to the antibody may need to be optimized for specific applications.

Materials:

-

IgG to be labeled

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis cassette for buffer exchange